Gimatecan

概要

説明

ギマテカンは、強力な抗腫瘍活性で知られる、新規の経口脂溶性カンプトテシン誘導体です。これは、DNA複製と転写に不可欠な酵素であるトポイソメラーゼIを阻害する能力を特徴としています。 ギマテカンは、有望な前臨床活性を示しており、現在、さまざまな癌の臨床試験で研究されています .

準備方法

合成経路と反応条件

ギマテカンは、カンプトテシンから始まる一連の化学反応によって合成されますこの修飾は、化合物の脂溶性と経口バイオアベイラビリティを高めます .

工業生産方法

ギマテカンの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 このプロセスには、有機溶媒の使用と、最終生成物を単離するための結晶化やクロマトグラフィーなどの精製技術が含まれます .

化学反応解析

反応の種類

ギマテカンは、以下を含むさまざまな化学反応を起こします。

酸化: ギマテカンは、酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、ギマテカン分子の官能基を修飾することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒などがあります。 反応は通常、制御された温度と圧力条件下で行われ、目的の結果が得られます .

主な生成物

これらの反応から生成される主な生成物には、修飾された官能基を持つさまざまなギマテカン誘導体が含まれ、これらは異なる薬理学的特性を示す可能性があります .

科学研究への応用

ギマテカンは、以下を含む幅広い科学研究への応用があります。

化学: 薬物の活性を脂溶性に対する影響を研究するためのモデル化合物として使用されます。

生物学: トポイソメラーゼIを阻害し、癌細胞でDNA損傷を誘発する能力について調査されています。

化学反応の分析

Types of Reactions

Gimatecan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions involve replacing one functional group with another, often to enhance the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different pharmacological properties .

科学的研究の応用

Gimatecan has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of lipophilicity on drug activity.

Biology: Investigated for its ability to inhibit topoisomerase I and induce DNA damage in cancer cells.

Medicine: Explored as a potential treatment for various cancers, including esophageal squamous cell carcinoma and acute lymphoblastic leukemia

Industry: Utilized in the development of new anticancer drugs and formulations

作用機序

ギマテカンは、複製と転写中に超らせん状のDNAを弛緩させる酵素であるトポイソメラーゼIを阻害することで、その効果を発揮します。DNA-トポイソメラーゼI複合体を安定化させることで、ギマテカンはDNA損傷を誘発し、癌細胞の複製を防ぎます。これにより、細胞周期の停止とアポトーシスが引き起こされます。 この化合物は、p53経路も活性化し、MYC経路を抑制し、抗腫瘍活性に貢献しています .

類似化合物との比較

ギマテカンは、以下のような他のカンプトテシン誘導体と比較されます。

トポテカン: 癌療法で使用される水溶性カンプトテシン。

イリノテカン: より幅広い活性スペクトルを持つ別のカンプトテシン誘導体。

SN-38: 強力な抗腫瘍効果を持つイリノテカンの活性代謝物。

ギマテカンは、その脂溶性、経口バイオアベイラビリティ、血流中の長期安定性の向上により、ユニークです。 前臨床研究では、イリノテカンよりも優れた抗腫瘍効果を示しました .

生物活性

Gimatecan, a novel camptothecin analogue, has garnered attention for its potent antitumor activity through the inhibition of DNA topoisomerase I (TOP I). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound operates primarily by inhibiting TOP I, leading to DNA damage and subsequent cell cycle arrest and apoptosis. The following key processes characterize its mechanism:

- Inhibition of Topoisomerase I : this compound binds to TOP I, preventing it from alleviating torsional strain in DNA during replication and transcription. This results in the accumulation of DNA breaks, which triggers cellular stress responses.

- Induction of DNA Damage Response : The drug activates several checkpoint proteins, including ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53. These proteins play crucial roles in recognizing DNA damage and orchestrating repair or apoptosis pathways .

- Cell Cycle Arrest : this compound induces S-phase arrest by upregulating the cyclin-dependent kinase inhibitor p21 while downregulating cyclin A and CDK2 levels. This disruption halts cell cycle progression and promotes apoptosis through enhanced expression of pro-apoptotic proteins like Bax and cleaved-caspases .

Efficacy in Cancer Models

This compound has been evaluated in various preclinical models, demonstrating significant antitumor effects across different cancer types:

Table 1: Summary of this compound's Antitumor Activity

Case Studies

- Hepatocellular Carcinoma (HCC) :

- Esophageal Squamous Cell Carcinoma (ESCC) :

- Malignant Glioma :

特性

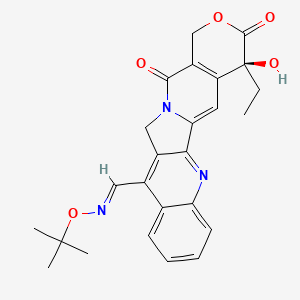

CAS番号 |

292618-32-7 |

|---|---|

分子式 |

C25H25N3O5 |

分子量 |

447.5 g/mol |

IUPAC名 |

(19S)-19-ethyl-19-hydroxy-10-[(Z)-(2-methylpropan-2-yl)oxyiminomethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C25H25N3O5/c1-5-25(31)18-10-20-21-16(12-28(20)22(29)17(18)13-32-23(25)30)15(11-26-33-24(2,3)4)14-8-6-7-9-19(14)27-21/h6-11,31H,5,12-13H2,1-4H3/b26-11-/t25-/m0/s1 |

InChIキー |

UIVFUQKYVFCEKJ-HIXOWBEXSA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)/C=N\OC(C)(C)C)O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C=NOC(C)(C)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

292620-90-7 292618-32-7 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Code names: LBQ707; STI481; Chemical structure name: 7tbutoxyiminomethylcamptothecin; ST1481CPT 1847tertButoxyiminomethylcamptothecinST 1481. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。